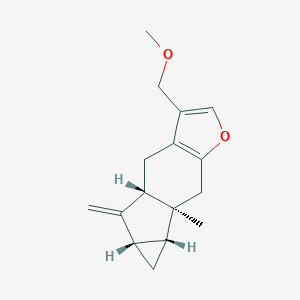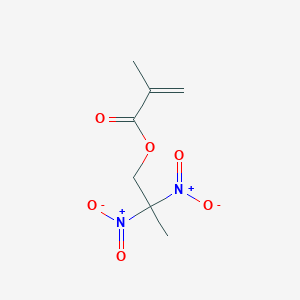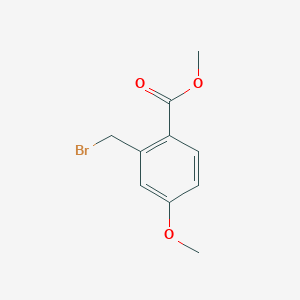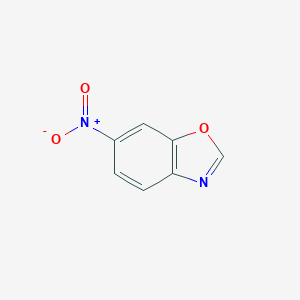
6-fluoro-2-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-2-methyl-1H-pyrimidin-4-one, also known as FMPO, is a pyrimidine derivative that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
6-fluoro-2-methyl-1H-pyrimidin-4-one works by reacting with ROS to form a fluorescent adduct, which can then be detected using fluorescence microscopy or spectroscopy. The reaction between 6-fluoro-2-methyl-1H-pyrimidin-4-one and ROS is highly specific, and the resulting adduct has a unique fluorescence spectrum that can be used to distinguish it from other fluorescent molecules in the cell.
Biochemical and Physiological Effects
6-fluoro-2-methyl-1H-pyrimidin-4-one has been shown to have minimal toxicity and does not affect the viability of cells at concentrations used for ROS detection. It also does not interfere with other cellular processes, making it an ideal tool for studying ROS in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-fluoro-2-methyl-1H-pyrimidin-4-one is its high sensitivity and specificity for detecting ROS. It is also relatively easy to use and does not require specialized equipment. However, one limitation of 6-fluoro-2-methyl-1H-pyrimidin-4-one is its short half-life in cells, which can make it difficult to detect ROS over longer periods of time. It is also important to note that 6-fluoro-2-methyl-1H-pyrimidin-4-one is not suitable for detecting all types of ROS, and other probes may be needed for specific applications.
Orientations Futures
There are several future directions for the use of 6-fluoro-2-methyl-1H-pyrimidin-4-one in scientific research. One area of interest is the development of new 6-fluoro-2-methyl-1H-pyrimidin-4-one derivatives with improved properties, such as longer half-life or increased sensitivity. Another area of interest is the use of 6-fluoro-2-methyl-1H-pyrimidin-4-one in studying the role of ROS in various diseases, such as cancer or neurodegenerative disorders. Finally, 6-fluoro-2-methyl-1H-pyrimidin-4-one could be used in combination with other probes or imaging techniques to gain a more comprehensive understanding of cellular processes involving ROS.
Conclusion
In conclusion, 6-fluoro-2-methyl-1H-pyrimidin-4-one is a valuable tool for studying ROS in living cells. Its high sensitivity and specificity make it an ideal probe for detecting oxidative stress, and its minimal toxicity and ease of use make it a popular choice in scientific research. While there are limitations to its use, the future directions for 6-fluoro-2-methyl-1H-pyrimidin-4-one research are promising and could lead to new insights into the role of ROS in health and disease.
Méthodes De Synthèse
6-fluoro-2-methyl-1H-pyrimidin-4-one can be synthesized through several methods, including the reaction between 5-chloro-2-methylpyrimidin-4-one and potassium fluoride, or the reaction between 6-chloro-2-methylpyrimidin-4-one and potassium fluoride. Both of these methods involve the substitution of a chlorine atom with a fluorine atom in the pyrimidine ring.
Applications De Recherche Scientifique
6-fluoro-2-methyl-1H-pyrimidin-4-one has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for understanding various diseases such as cancer, Alzheimer's, and Parkinson's. 6-fluoro-2-methyl-1H-pyrimidin-4-one has been shown to be highly sensitive and specific for detecting ROS, making it an important tool in the study of oxidative stress and related diseases.
Propriétés
Numéro CAS |
18260-82-7 |
|---|---|
Nom du produit |
6-fluoro-2-methyl-1H-pyrimidin-4-one |
Formule moléculaire |
C5H5FN2O |
Poids moléculaire |
128.1 g/mol |
Nom IUPAC |
4-fluoro-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5FN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) |
Clé InChI |
JVPCOZPIUCVMES-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=O)C=C(N1)F |
SMILES |
CC1=NC(=CC(=O)N1)F |
SMILES canonique |
CC1=NC(=O)C=C(N1)F |
Synonymes |
4(3H)-Pyrimidinone, 6-fluoro-2-methyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)


